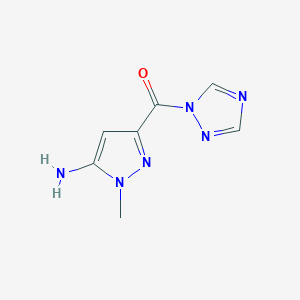

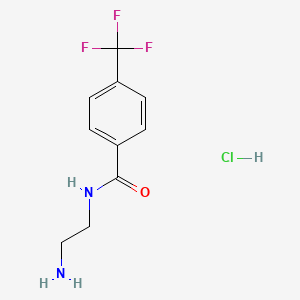

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate involves complex chemical reactions and methodologies. For instance, the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, an intermediate in synthesizing related compounds, showcases the intricate steps involved in the synthesis process. This ester is a part of the synthesis route for Levocabastine, indicating the relevance of such compounds in pharmaceutical applications (Peeters, Blaton, & Ranter, 1994).

Molecular Structure Analysis

The molecular structure of related compounds, such as the absolute configurations of certain piperidine derivatives, is determined using advanced techniques like X-ray diffraction. This method revealed that in these compounds, the phenyl group is equatorial, and the carboxyl group is axial, providing insights into the stereochemistry and spatial arrangement of atoms within the molecule (Peeters, Blaton, & Ranter, 1994).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis often explores the development and characterization of novel compounds with potential applications in medicinal chemistry and materials science. For example, studies on similar piperidine derivatives have reported on their synthesis, absolute configuration, and structural analysis. Such compounds have been investigated for their pharmacological properties and potential as building blocks in the synthesis of more complex molecules (Peeters, Blaton, & Ranter, 1994).

Biological Activity and Therapeutic Potential

Piperidine derivatives and related compounds have been extensively studied for their biological activities, including anti-angiogenic, DNA cleavage, and antiosteoclast activities. These activities suggest their potential therapeutic applications in treating diseases such as cancer and osteoporosis. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, highlighting their potential as anticancer agents (Kambappa et al., 2017).

Drug Discovery and Development

In drug discovery, the design, synthesis, and evaluation of novel compounds are critical steps. Compounds with a piperidine scaffold have been investigated for their potential as inhibitors of specific enzymes or receptors, which could lead to the development of new drugs. For example, research on soluble epoxide hydrolase inhibitors identified piperidine-4-carboxamide derivatives as candidates for further investigation in disease models, indicating the importance of these compounds in therapeutic development (Thalji et al., 2013).

Molecular Interactions and Crystallography

Studies on molecular interactions and crystallography provide insights into the structural properties and potential applications of compounds. For example, the analysis of thiophene/piperidine hybrid chalcones has contributed to understanding their molecular interactions, which could inform the design of compounds with specific properties (Parvez et al., 2014).

Mechanism of Action

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. For example, if the compound acts as a kinase inhibitor, it would bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway .

Biochemical Pathways

Again, the specific pathways affected would depend on the compound’s target. If the compound is a kinase inhibitor, it could affect a variety of signal transduction pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Thiophene derivatives are generally lipophilic, which could enhance their absorption and distribution .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound is an anti-cancer agent, it could inhibit cell proliferation and induce apoptosis .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the activity of the compound could be affected by the pH of the environment, as this could influence the compound’s ionization state and thus its ability to interact with its target .

properties

IUPAC Name |

phenyl 4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-18(21-14-17-7-4-12-26-17)20-13-15-8-10-22(11-9-15)19(24)25-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXOUJOBOYMSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)